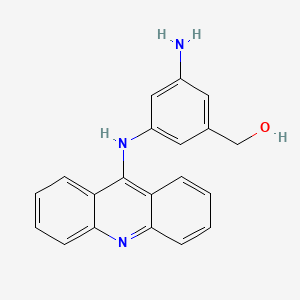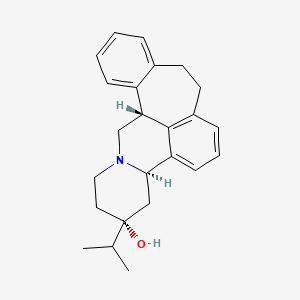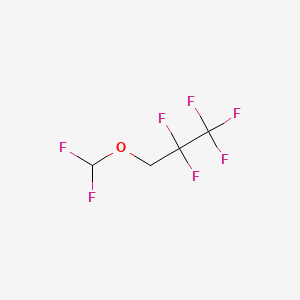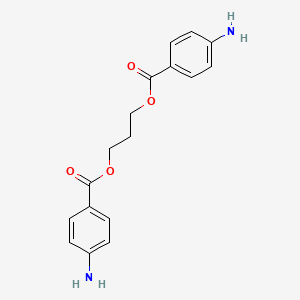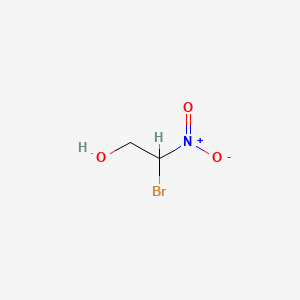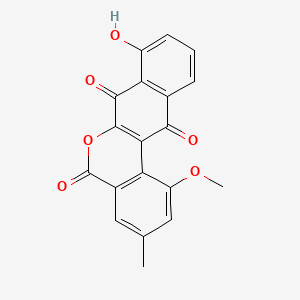
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione
Descripción general
Descripción
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione is a natural product found in Streptomyces and Streptomyces acidiscabies with data available.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Total Synthesis and Structural Analysis : Research has focused on the total synthesis of related compounds, providing insights into structural and regiochemical aspects. For example, the synthesis of (R)-semixanthomegnin and analysis of related compounds (Cotterill et al., 2003).
Biological Applications
- Antimicrobial Activity : Studies have synthesized naphthopyran derivatives and evaluated their antimicrobial properties, showing potential in this field (El-Wahab, 2012).
- Cytotoxic Activity : There's research on benzo[a]pyrano[3,2-h] and [2,3-i]xanthone analogues showing marginal antiproliferative activity against cell lines, suggesting their potential in cancer research (Sittisombut et al., 2006).
Chemical Synthesis
- Facilitated Synthesis Methods : Developments in synthesizing related compounds using various catalysts and methods, such as Poly(4-vinylpyridinium) hydrogensulfate, have been explored (Khaligh, 2012).
- Photocyclization Reactions : Research on photocyclization reactions of related compounds has been conducted, adding to the understanding of chemical synthesis processes (Sasaki et al., 2000).
Catalysis and Material Science
- Catalyzed Synthesis : The compound and its derivatives have been synthesized using catalytic methods, advancing the field of catalysis and material science (Shaterian et al., 2012).
Propiedades
Número CAS |
76191-51-0 |
|---|---|
Nombre del producto |
8-Hydroxy-1-methoxy-3-methyl-5H-benzo(d)naphtho(2,3-b)pyran-5,7,12-trione |
Fórmula molecular |
C19H12O6 |
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
8-hydroxy-1-methoxy-3-methylnaphtho[3,2-c]isochromene-5,7,12-trione |
InChI |
InChI=1S/C19H12O6/c1-8-6-10-14(12(7-8)24-2)15-16(21)9-4-3-5-11(20)13(9)17(22)18(15)25-19(10)23/h3-7,20H,1-2H3 |
Clave InChI |
LUXDHHSVJLVLPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)C3=C(C(=O)C4=C(C3=O)C=CC=C4O)OC2=O |
Otros números CAS |
76191-51-0 |
Sinónimos |
WS 5995A WS-5995 A |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


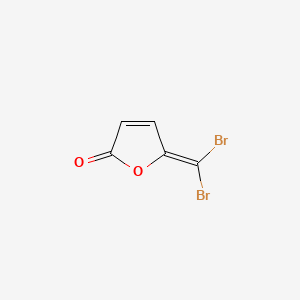
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
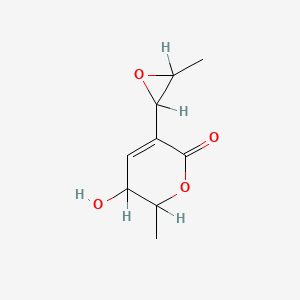
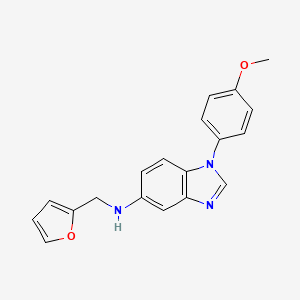
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
